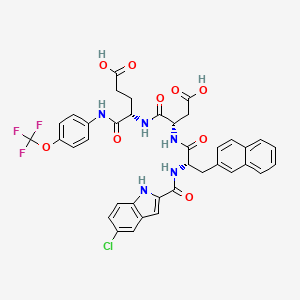
D-Galactose-13C,d1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
D-Galactose-13C,d1 is synthesized by incorporating stable heavy isotopes of hydrogen (deuterium) and carbon (carbon-13) into the D-Galactose molecule . The synthetic route typically involves the use of isotope-labeled precursors and specific reaction conditions to ensure the incorporation of the isotopes at the desired positions within the molecule .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using isotope-labeled starting materials. The process is carefully controlled to maintain the purity and isotopic enrichment of the final product. The production methods are designed to be efficient and cost-effective, ensuring a consistent supply of high-quality this compound for research purposes .
Chemical Reactions Analysis
Types of Reactions
D-Galactose-13C,d1 undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for studying the compound’s behavior and interactions in different environments.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The reaction conditions are optimized to achieve the desired transformations while preserving the isotopic labeling.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield D-Galactonic acid, while reduction reactions can produce D-Galactitol .
Scientific Research Applications
D-Galactose-13C,d1 has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of D-Galactose-13C,d1 involves its incorporation into metabolic pathways where it acts as a tracer . The labeled isotopes allow researchers to track the compound’s movement and transformation within biological systems. This provides valuable insights into the molecular targets and pathways involved in carbohydrate metabolism .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to D-Galactose-13C,d1 include other isotope-labeled forms of D-Galactose, such as D-Galactose-13C, D-Galactose-d2, and D-Galactose-13C-6 .
Uniqueness
This compound is unique due to its dual labeling with both deuterium and carbon-13, which enhances its utility as a tracer in various research applications . This dual labeling provides more detailed information about the compound’s behavior and interactions compared to single-labeled isotopes .
Properties
Molecular Formula |
C6H12O6 |
|---|---|
Molecular Weight |
182.15 g/mol |
IUPAC Name |
(2R,3S,4S,5R)-1-deuterio-2,3,4,5,6-pentahydroxy(113C)hexan-1-one |
InChI |
InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4+,5+,6-/m0/s1/i1+1D |
InChI Key |
GZCGUPFRVQAUEE-MYZUEDMYSA-N |
Isomeric SMILES |
[2H][13C](=O)[C@@H]([C@H]([C@H]([C@@H](CO)O)O)O)O |
Canonical SMILES |
C(C(C(C(C(C=O)O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-[(2R,3S,5R)-3,4-dihydroxy-5-[(1R)-1-hydroxyethyl]oxolan-2-yl]-4-hydroxypyridin-2-one](/img/structure/B12404829.png)

![[(1R,2R,19R,20R,22R)-7,8,9,12,13,14,28,29,30,33,34,35-dodecahydroxy-4,17,25,38-tetraoxo-3,18,21,24,39-pentaoxaheptacyclo[20.17.0.02,19.05,10.011,16.026,31.032,37]nonatriaconta-5,7,9,11,13,15,26,28,30,32,34,36-dodecaen-20-yl] 3,4,5-trihydroxybenzoate](/img/structure/B12404854.png)








